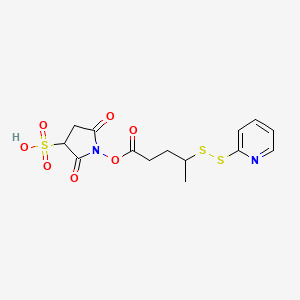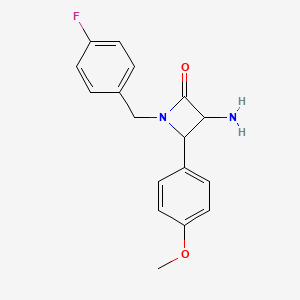
3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-methoxybenzaldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring, which can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Laboratory Procedures: Scaling up the laboratory synthesis to industrial scale while ensuring the reaction conditions are optimized for large-scale production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-benzyl-4-phenylazetidin-2-one: Similar structure but lacks the fluorine and methoxy groups.
3-Amino-1-(4-chlorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one: Similar structure with a chlorine atom instead of fluorine.
3-Amino-1-(4-fluorobenzyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy group.
Uniqueness
The presence of the fluorine and methoxy groups in 3-Amino-1-(4-fluorobenzyl)-4-(4-methoxyphenyl)azetidin-2-one may confer unique chemical and biological properties, such as increased stability, enhanced biological activity, or improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C17H17FN2O2 |
|---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O2/c1-22-14-8-4-12(5-9-14)16-15(19)17(21)20(16)10-11-2-6-13(18)7-3-11/h2-9,15-16H,10,19H2,1H3 |
Clé InChI |
FVBINQHIDRCJON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


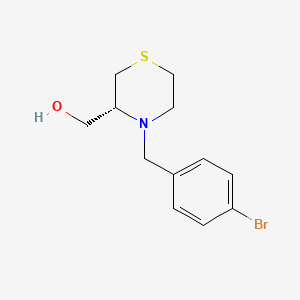
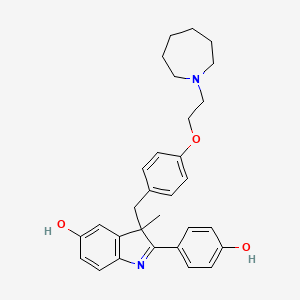
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
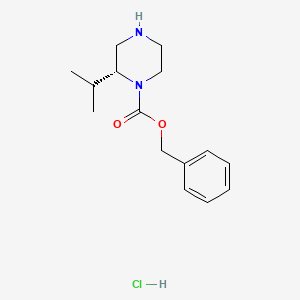
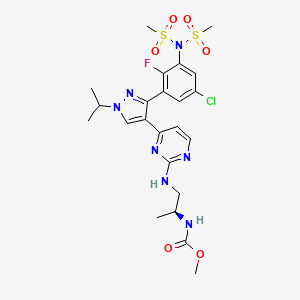
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
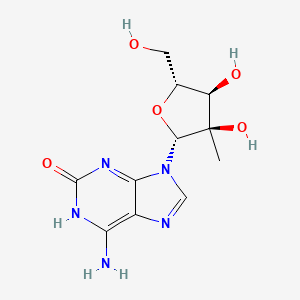
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
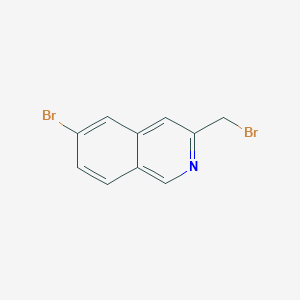


![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
